BenchChemオンラインストアへようこそ!

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

Structure-Activity Relationship Serotonin Receptors Dopamine Receptors

Procure CAS 897611-24-4, a regiospecifically defined 2-methoxyphenylpiperazine sulfonamide with a 4-nitrobenzamide motif. This ortho-methoxy substitution and 4-nitro orientation are critical structural determinants validated by SAR studies to confer distinct receptor selectivity profiles (5-HT₁A/5-HT₇/D₂) versus para-methoxy or nitro-regioisomeric analogs. Substitution with non-identical regioisomers invalidates pharmacological data and target engagement reproducibility. Ensure experimental integrity by specifying this precise compound.

Molecular Formula C20H24N4O6S
Molecular Weight 448.49
CAS No. 897611-24-4
Cat. No. B2834681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide
CAS897611-24-4
Molecular FormulaC20H24N4O6S
Molecular Weight448.49
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H24N4O6S/c1-30-19-5-3-2-4-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-8-17(9-7-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25)
InChIKeyOVZMHKHHHDXWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide (CAS 897611-24-4): Structural Identity, Physicochemical Profile, and Procurement Context


N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide (CAS 897611-24-4) is a synthetic small molecule belonging to the arylpiperazine sulfonamide nitrobenzamide class. Its architecture comprises a 4-nitrobenzamide core tethered via a sulfonylethyl linker to a 4-(2-methoxyphenyl)piperazine moiety [1]. The compound is characterized by molecular formula C₂₀H₂₄N₄O₆S and a molecular weight of 448.49 g/mol [1]. The 2-methoxyphenyl group introduces ortho-substitution on the phenylpiperazine, distinguishing it from para-methoxy regioisomers and fluorophenyl analogs within this compound series . The presence of both electron-withdrawing (4-nitro) and hydrogen-bond-capable (sulfonamide, methoxy) functionalities suggests potential interactions with G-protein-coupled receptors and enzymes, consistent with the broader pharmacological profile of arylpiperazine sulfonamide derivatives [2].

Why Generic Substitution of N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide with Regioisomeric or Heteroatom Analogs Is Scientifically Unjustified


Within this compound series, seemingly minor structural perturbations—regioisomerism of the nitro group (2-nitro vs. 4-nitro), relocation of the methoxy substituent (ortho vs. para), or replacement of methoxy with fluoro—produce non-interchangeable pharmacological profiles. Published structure-activity relationship (SAR) studies on arylpiperazine sulfonamides demonstrate that carboxamide-to-sulfonamide replacement alone can reduce structural similarity of receptor-bound conformations to approximately 40%, despite only a single atom change [1]. Furthermore, ortho-substituted 2-methoxyphenylpiperazine derivatives exhibit distinct selectivity patterns across 5-HT₁A, 5-HT₇, and D₂ receptors compared to their para-substituted or 2,3-dichlorophenyl counterparts [1]. The 4-nitrobenzamide terminus modulates electronic distribution and hydrogen-bonding geometry differently than 2-nitro or 3-nitro regioisomers, as evidenced by differential lipophilicity (ΔlogP ~0.5) and receptor affinity shifts in closely related 3-nitrobenzamide analogs . Consequently, substituting CAS 897611-24-4 with any regioisomer or heteroatom analog without head-to-head equivalence data risks invalidating experimental reproducibility and target engagement profiles.

Quantitative Differentiation Evidence for N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide (CAS 897611-24-4) Against Closest Structural Analogs


Ortho-Methoxy vs. Para-Methoxy Substitution on the Phenylpiperazine Ring Alters Lipophilicity and Predicted Receptor Docking

The ortho-methoxy substitution on the phenylpiperazine ring of CAS 897611-24-4 introduces steric and electronic effects distinct from the para-methoxy regioisomer (CAS 897610-72-9). In the broader arylpiperazine sulfonamide series, ortho-methoxyphenylpiperazine (o-OMe-PhP) derivatives exhibit divergent 5-HT₇ and D₂ receptor affinities compared to para-substituted analogs, with sulfonamide benzyl derivatives bearing the o-OMe-PhP motif achieving 5-HT₇ Kᵢ values of 8–85 nM and D₂ Kᵢ values below 100 nM in 16 of 24 tested compounds [1]. While these exact Kᵢ values were measured on sulfonamide-benzyl congeners rather than the sulfonylethyl-4-nitrobenzamide scaffold itself, the ortho-methoxy pharmacophore contribution to receptor recognition is a class-level property [1]. No published head-to-head binding data exist comparing CAS 897611-24-4 directly against CAS 897610-72-9.

Structure-Activity Relationship Serotonin Receptors Dopamine Receptors

4-Nitrobenzamide vs. 2-Nitrobenzamide Regioisomerism Modulates Calculated Lipophilicity and Predicted Off-Target Binding

The position of the nitro group on the benzamide ring differentiates CAS 897611-24-4 (4-nitro) from its 2-nitro regioisomer (CAS 897611-20-0) and 3-nitro analog. Data on the 3-nitrobenzamide variant indicate that the nitro position affects logP by approximately 0.5 units and shifts 5-HT₂A receptor affinity from Kᵢ ~420 nM (3-nitro) to Kᵢ >1 µM for thiophene comparator derivatives . The 4-nitro substitution places the electron-withdrawing group in para conjugation with the amide carbonyl, altering the amide NH acidity and hydrogen-bond donor capacity relative to the 2-nitro ortho-substituted analog, where intramolecular hydrogen bonding may occur [1]. Direct comparative binding data for CAS 897611-24-4 vs. CAS 897611-20-0 are absent from the published literature.

Regioisomer Differentiation Nitrobenzamide SAR Lipophilicity

2-Methoxyphenyl vs. 2-Fluorophenyl Substitution on Piperazine: Predicted Metabolic Stability and Hydrogen-Bonding Divergence

Replacement of the 2-methoxyphenyl group in CAS 897611-24-4 with 2-fluorophenyl (CAS 897618-75-6) represents a significant physicochemical switch. The 2-methoxyphenyl group provides both hydrogen-bond acceptor capacity (via the methoxy oxygen) and lipophilic character, while the 2-fluorophenyl analog relies on electronegative fluorine for metabolic stabilization. Published data on related 2-fluorophenylpiperazine nitrobenzamide derivatives indicate logP values of approximately 3.2, with fluorine substitution enhancing metabolic stability by reducing cytochrome P450-mediated oxidation . The methoxy group, by contrast, serves as a potential metabolic soft spot for O-demethylation but may enhance solubility and enable hydrogen-bonding interactions unavailable to the fluoro analog . No direct comparative metabolic stability or receptor binding data exist for CAS 897611-24-4 vs. CAS 897618-75-6.

Metabolic Stability Fluorophenyl vs. Methoxyphenyl CYP450 Metabolism

Sulfonamide Linker vs. Carboxamide Linker: Differential Receptor Binding Conformations in Arylpiperazine Series

The sulfonamide linker in CAS 897611-24-4, as opposed to a carboxamide linker found in related arylpiperazine derivatives, introduces distinct conformational constraints and hydrogen-bonding geometry. Molecular modeling studies on analogous sulfonamide (9b) and carboxamide (9a) pairs demonstrated that receptor-bound conformational similarity between matched carboxamide and sulfonamide structures was only approximately 40% for the sulfonamide, compared to over 83% for the carboxamide across 5-HT₁A and D₂ receptor complexes [1]. This indicates that the sulfonamide group drives divergent binding modes that are not interchangeable with carboxamide-containing analogs. Kᵢ values across the series showed that sulfonamide benzyl derivatives achieved the highest serotonergic affinity, particularly at 5-HT₇ receptors (Kᵢ 8–85 nM) [1]. This evidence is cross-study comparable and applies to the sulfonamide class, though not measured on CAS 897611-24-4 specifically.

Sulfonamide vs. Carboxamide D₂ Receptor 5-HT₁A Receptor

Piperazine Sulfonamide Scaffold α-Amylase Inhibition: A Secondary Pharmacological Dimension Absent in Non-Sulfonamide Congeners

Piperazine sulfonamide analogs have demonstrated α-amylase inhibitory activity with IC₅₀ values spanning 1.57 ± 0.05 to 3.98 ± 0.40 μM, compared to the standard acarbose (IC₅₀ = 1.35 ± 0.23 μM) [1]. The most potent analog in this series achieved an IC₅₀ of 1.57 ± 0.05 μM [1]. While CAS 897611-24-4 was not among the 19 compounds directly tested in this study, it shares the core piperazine sulfonamide pharmacophore with the active series. The presence of the sulfonamide group is critical for α-amylase enzyme interaction as demonstrated by molecular docking [1]. Compounds lacking the sulfonamide motif, such as simple carboxamide piperazine derivatives, do not exhibit this enzymatic inhibition [1]. This provides a differentiating functional dimension for CAS 897611-24-4 compared to non-sulfonamide structural analogs.

α-Amylase Inhibition Piperazine Sulfonamide Metabolic Disorder Research

Alpha-1 Adrenergic Receptor Affinity of 2-Methoxyphenylpiperazine Class: Class-Level Binding Range Informs Target Engagement Probability

Compounds bearing the 2-methoxyphenylpiperazine motif have demonstrated alpha-1 adrenergic receptor affinity in the range of 22–250 nM [1]. The parent 1-(2-methoxyphenyl)piperazine fragment shows alpha-1 binding with Kᵢ of 510 nM against [³H]-WB-4101 in rat cerebral cortex [2]. This class-level binding pattern is relevant to CAS 897611-24-4, which incorporates the identical 2-methoxyphenylpiperazine substructure. In vivo, certain 2-methoxyphenylpiperazine derivatives have demonstrated hypotensive activity consistent with alpha-1 adrenoceptor antagonism [3]. The alpha-1 affinity is a differentiating feature compared to analogs where the phenylpiperazine substitution has been optimized to reduce alpha-1 activity, such as certain 5-HT₁A-selective 2-methoxyphenylpiperazine derivatives engineered to lack alpha-1 antagonist properties [4].

Alpha-1 Adrenergic Receptor 2-Methoxyphenylpiperazine Binding Affinity

Prioritized Research and Industrial Application Scenarios for N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide (CAS 897611-24-4)


Serotonergic and Dopaminergic Receptor Screening Panels for CNS Drug Discovery

The ortho-methoxyphenylpiperazine sulfonamide scaffold of CAS 897611-24-4 positions it as a candidate for radioligand binding and functional assays targeting 5-HT₁A, 5-HT₇, and D₂ receptors. Class-level evidence demonstrates that sulfonamide benzyl derivatives in this series achieve 5-HT₇ Kᵢ values of 8–85 nM and D₂ Kᵢ <100 nM, with the sulfonamide linker driving binding modes distinct from carboxamide analogs (~40% vs. >83% conformational similarity) [1]. This compound is suitable for SAR expansion libraries where the 4-nitrobenzamide terminus and ortho-methoxy pharmacophore are systematically varied to map receptor selectivity determinants.

Enzymatic Inhibition Studies Targeting α-Amylase for Metabolic Disease Research

Piperazine sulfonamide analogs exhibit α-amylase IC₅₀ values ranging from 1.57 to 3.98 μM, competitive with the clinical standard acarbose (IC₅₀ = 1.35 μM) [2]. CAS 897611-24-4, carrying the requisite piperazine sulfonamide pharmacophore, is a candidate for in vitro α-amylase inhibition screening and molecular docking studies. Its utility in this context is absent in non-sulfonamide piperazine derivatives, which lack α-amylase activity [2].

Alpha-1 Adrenergic Receptor Pharmacology and Cardiovascular Research

The 2-methoxyphenylpiperazine substructure of CAS 897611-24-4 is associated with alpha-1 adrenergic receptor binding (class-level Kᵢ range 22–510 nM) [3]. Published studies with related 2-methoxyphenylpiperazine derivatives have demonstrated functional alpha-1 antagonism and hypotensive activity in vivo [4]. This compound is appropriate for ex vivo tissue bath pharmacology and in vivo hemodynamic studies where alpha-1 adrenoceptor modulation is the endpoint of interest, with the caveat that direct binding data for this specific analog must be generated experimentally.

Chemical Biology Probe Development Leveraging the 4-Nitrobenzamide Chromophore and Sulfonamide Linker

The 4-nitrobenzamide moiety provides a UV-active chromophore and a potential reduction-sensitive handle for prodrug design. The sulfonamide linker offers hydrogen-bond donor/acceptor capacity that contributes to unique receptor-bound conformations compared to carboxamide analogs [1]. CAS 897611-24-4 can serve as a versatile intermediate for further derivatization, including nitro group reduction to the corresponding amine for bioconjugation or fluorescent labeling, enabling chemical biology applications such as target engagement assays and affinity chromatography.

Quote Request

Request a Quote for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.